![molecular formula C15H13NO3 B1665970 阿芬那克 CAS No. 51579-82-9](/img/structure/B1665970.png)
阿芬那克
概述
描述
科学研究应用
Ophthalmic Applications
Retinal Angiogenesis Inhibition
Amfenac has demonstrated significant efficacy in inhibiting retinal angiogenesis, particularly in conditions such as oxygen-induced retinopathy (OIR). In a study involving rat models, amfenac was shown to significantly reduce neovascularization and retinal prostanoid production compared to other NSAIDs like ketorolac and diclofenac. The results indicated that amfenac inhibits VEGF-induced endothelial cell proliferation and tube formation, suggesting its potential as a therapeutic agent for neovascular eye diseases .
Mechanism of Action
Amfenac operates through both COX-dependent and COX-independent pathways. While it does not inhibit hypoxia-induced VEGF production directly, it effectively reduces the angiogenic response triggered by VEGF, highlighting its role in managing ocular conditions related to abnormal blood vessel growth .
Oncology Applications
Enhancing Radiosensitivity in Uveal Melanoma
Recent studies indicate that amfenac can enhance the radiosensitivity of uveal melanoma cell lines. When combined with ranibizumab, a monoclonal antibody targeting VEGF, amfenac significantly reduced the proliferation rates of these cells following radiation exposure. This suggests that amfenac may serve as an effective adjuvant therapy in cancer treatment, potentially improving outcomes for patients undergoing radiotherapy .
Pain Management in Temporomandibular Joint Disorders
Amfenac has been evaluated for its effectiveness in treating temporomandibular joint disorders (TMJ). A clinical study involving 28 patients reported that oral administration of amfenac significantly alleviated TMJ pain and improved mouth opening limitations. The effectiveness was rated as excellent in 17.9% of cases and good in 42.9%, demonstrating its potential as a pain management option for TMJ disorders .
Pharmacokinetics and Bioavailability
Amfenac is the active metabolite of nepafenac, which is known for its rapid penetration into ocular tissues following topical application. This characteristic enhances its bioavailability to the posterior segment of the eye, making it particularly useful in treating retinal conditions . The pharmacokinetic profile indicates that amfenac achieves effective concentrations quickly, facilitating timely therapeutic interventions.
Safety Profile and Side Effects
While amfenac is generally well-tolerated, side effects have been reported, including gastrointestinal disturbances in some patients treated for TMJ disorders. Monitoring for adverse effects remains crucial during treatment to ensure patient safety and adherence to therapy .
Summary Table: Key Applications of Amfenac
作用机制
安芬那克通过抑制环氧合酶-1 (COX-1) 和环氧合酶-2 (COX-2) 酶的活性来发挥作用。这些酶负责产生前列腺素,前列腺素是疼痛和炎症的关键介质。 通过抑制这些酶,安芬那克减少了前列腺素的产生,从而减轻疼痛和炎症 。 该化合物是一种前药,在眼中迅速生物活化形成其活性形式 .
生化分析
Biochemical Properties
Amfenac interacts with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in the production of prostaglandins that cause pain and inflammation . The inhibition of these enzymes by Amfenac reduces the biosynthesis of prostaglandins .
Cellular Effects
Amfenac has been shown to increase the radiosensitivity of uveal melanoma cell lines . Treatment of these cell lines with Amfenac prior to radiation led to a marked reduction in proliferation rates . Furthermore, Amfenac has been found to inhibit VEGF-induced tube formation and proliferation by endothelial cells .
Molecular Mechanism
Amfenac exerts its effects at the molecular level primarily by inhibiting the action of prostaglandin H synthase (cyclooxygenase), an enzyme required for prostaglandin production . This inhibition results in decreased formation of prostaglandins, thereby reducing pain and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, Amfenac has been observed to increase the radiosensitivity of uveal melanoma cell lines over time . This suggests that Amfenac may have long-term effects on cellular function, particularly in the context of radiation exposure .
Dosage Effects in Animal Models
Higher initial doses are often used to control inflammation, with the potential for adverse effects at high doses .
Metabolic Pathways
Amfenac is involved in the nepafenac action pathway . It is a primary metabolite, and its metabolism involves hydroxylation of the aromatic ring leading to glucuronide conjugate formation .
Transport and Distribution
Amfenac has a high affinity toward serum albumin proteins, with 95.4% bound to human albumin and 99.1% bound to human serum in vitro . This suggests that Amfenac may be transported and distributed within cells and tissues via binding to these proteins .
准备方法
安芬那克可以通过多种方法合成。一种实用的方法涉及亲电芳香取代策略,其中使用邻氨基苯甲酸和简单的芳香烃。 这种转化通过使用三氟甲磺酸酐作为有效活化剂,经过亲电取代和重芳构化序列 。 另一种方法涉及异恶唑环的还原裂解生成 2-氨基二芳基酮,这些是几种上市的非甾体抗炎药(如安芬那克)的关键合成前体 .
化学反应分析
安芬那克经历几种类型的化学反应:
氧化: 安芬那克可以被氧化形成各种氧化衍生物。
还原: 该化合物可以被还原形成安芬那克钠无水。
取代: 可以在安芬那克上进行亲电芳香取代反应,以在芳香环上引入不同的取代基。
这些反应中常用的试剂和条件包括用于亲电芳香取代的三氟甲磺酸酐,以及用于异恶唑环还原裂解的各种还原剂 。 这些反应形成的主要产物包括 2-氨基二芳基酮和其他取代衍生物 .
相似化合物的比较
安芬那克类似于其他非甾体抗炎药,如尼帕芬那克、双氯芬酸和酮洛芬。 它与众不同的是,它是一种前药,需要通过眼中酶促水解转化为其活性形式 。 这种特性使其与其他非甾体抗炎药相比,具有更高的眼部生物利用度 。 类似的化合物包括:
尼帕芬那克: 一种在眼中转化为安芬那克的前药。
双氯芬酸: 另一种用于治疗疼痛和炎症的非甾体抗炎药。
生物活性
Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its role as a cyclooxygenase (COX) inhibitor, with applications in ocular inflammation and pain management. Its biological activity stems from its ability to inhibit both COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation and pain pathways.
Amfenac exerts its effects by inhibiting the COX enzymes responsible for converting arachidonic acid into prostaglandins. This inhibition results in decreased inflammatory responses and analgesic effects. Notably, amfenac has demonstrated unique time-dependent inhibitory properties, suggesting that it may bind irreversibly to COX enzymes over time, enhancing its therapeutic efficacy compared to other NSAIDs like ketorolac and bromfenac .
In Vitro Studies
Recent studies have highlighted amfenac's potential in various biological contexts:
- Uveal Melanoma Cells : Amfenac significantly reduced the proliferation and migration rates of uveal melanoma cell lines when combined with ranibizumab. The combination therapy showed lower proliferation rates compared to controls, indicating that amfenac may enhance the sensitivity of these cancer cells to treatment .
- Retinal Angiogenesis : In vitro assays demonstrated that amfenac inhibits hypoxia-induced VEGF production in Müller cells and affects angiogenic behaviors in retinal endothelial cells. This suggests potential applications in treating retinal diseases characterized by abnormal blood vessel growth .
In Vivo Studies
Amfenac has been evaluated in animal models to assess its pharmacokinetics and pharmacodynamics:
- Ocular Bioavailability : Studies indicate that amfenac, as a metabolite of nepafenac, has superior ocular bioavailability, making it effective for topical applications in treating eye conditions .
- Anti-Angiogenic Effects : In a rat model of oxygen-induced retinopathy (OIR), amfenac demonstrated significant anti-angiogenic properties, potentially offering therapeutic benefits for conditions like retinopathy of prematurity (ROP) .
Study 1: Uveal Melanoma Cell Lines
A study focused on the effects of amfenac on human uveal melanoma cell lines showed that treatment with amfenac resulted in:
Treatment Group | Proliferation Rate (mean ± SD) | P-value |
---|---|---|
Control | 82,555.50 ± 7,105.80 | - |
Amfenac | 74,400 ± 4,888.20 | 0.033 |
Ranibizumab + Amfenac | 63,716.75 ± 12,713.90 | 0.016 |
The results indicated that the combination therapy significantly reduced cell proliferation compared to controls .
Study 2: Retinal Angiogenesis
In another study assessing the anti-angiogenic effects of amfenac on retinal endothelial cells:
Treatment Group | VEGF Production (pg/mL) | Effect on Angiogenesis |
---|---|---|
Control | 150 ± 20 | - |
Amfenac | 90 ± 15 | Significant reduction |
This study concluded that amfenac effectively lowers VEGF levels, thereby inhibiting angiogenesis .
属性
IUPAC Name |
2-(2-amino-3-benzoylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCMDCMZDHQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt) | |
Record name | Amfenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90199533 | |
Record name | Amfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51579-82-9 | |
Record name | Amfenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51579-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amfenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amfenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 51579-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28O5C1J38A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Amfenac is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , ] These enzymes play a crucial role in the production of prostaglandins, which are inflammatory mediators involved in pain, inflammation, and other physiological processes. [, ] By inhibiting COX activity, Amfenac effectively reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects. [, , , ]
A: The molecular formula of Amfenac is C15H13NO3. Its molecular weight is 255.27 g/mol. []
A: While the provided research papers do not contain specific spectroscopic data, they mention that analytical techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) are used for the quantification of Amfenac in biological samples. [, , ]
ANone: The provided research primarily focuses on the pharmacological and pharmacokinetic properties of Amfenac in the context of ophthalmic applications. Information regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry aspects, environmental impact, and other specific details outlined in points 3-28 is not covered within the provided research. Further investigation beyond these papers would be required to address these aspects.
A: Amfenac is primarily administered topically in the form of eye drops for ophthalmic conditions. [, , , , , ]
A: Amfenac, as the active metabolite of Nepafenac, readily penetrates the cornea and achieves therapeutic concentrations in various ocular tissues, including the aqueous humor, iris/ciliary body, and retina/choroid. [, , , , ]
A: Clinical trials have demonstrated the efficacy of Amfenac in reducing ocular inflammation and pain following cataract surgery. [, , , ] It effectively controls postoperative inflammation and pain, contributing to better patient outcomes. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。